molecular formula C10H15BrS B13494130 3-(2-(Bromomethyl)-2-methylbutyl)thiophene

3-(2-(Bromomethyl)-2-methylbutyl)thiophene

Cat. No.: B13494130
M. Wt: 247.20 g/mol
InChI Key: FCQMXZUHSXVSQY-UHFFFAOYSA-N
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Description

3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Bromomethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Polymerization: Thiophene derivatives can polymerize under certain conditions, forming conductive polymers with applications in electronics.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu), which facilitate the substitution of the bromomethyl group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

    Polymerization: Catalysts like iron(III) chloride (FeCl3) are employed in the polymerization of thiophene derivatives.

Major Products Formed

    Substitution Products: Various substituted thiophenes with different functional groups.

    Oxidized Products: Thiophene oxides and sulfoxides.

    Polythiophenes: Conductive polymers with applications in organic electronics.

Scientific Research Applications

3-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Bromomethyl)-2-methylbutyl)thiophene is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its bromomethyl group enhances its utility in nucleophilic substitution reactions, while the methylbutyl group influences its solubility and electronic properties.

Biological Activity

The compound 3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Biological Activity of Thiophene Derivatives

Thiophene derivatives are known for their wide-ranging therapeutic applications. The biological activities of thiophenes can be categorized as follows:

  • Antimicrobial Activity : Many thiophene derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Thiophene compounds have shown promise in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives act as anti-inflammatory agents, providing relief in inflammatory conditions.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Biological ActivityExamples of CompoundsMechanism/Notes
Antimicrobial1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyureaEffective against E. coli, S. aureus, etc.
Anticancer2-ButylthiopheneUsed in synthesis of anticancer agents
Anti-inflammatoryMaleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-oneActs as serotonin antagonists

Study 1: Antimicrobial Activity

A study evaluated various thiophene derivatives for their antimicrobial efficacy. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain higher alkylated thiophenes exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/ml .

Results Summary

CompoundMIC (µg/ml)Bacteria Tested
Compound A2S. aureus
Compound B5E. coli
Compound C10B. subtilis

Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiophene derivatives against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Compounds showed IC50 values below 25 µM, indicating potent anti-proliferative activity .

Results Summary

CompoundCell Line TestedIC50 (µM)
Compound DHepG-2<25
Compound EMCF-7<25
Compound FHCT-11626-50

The mechanism through which thiophene derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some derivatives may inhibit specific kinases or modulate pathways involved in inflammation and cell proliferation.

MechanismDescription
Kinase InhibitionInhibition of specific kinases involved in cell signaling
Antioxidant ActivityScavenging free radicals, reducing oxidative stress
Receptor ModulationInteraction with estrogen receptors impacting growth

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

3-[2-(bromomethyl)-2-methylbutyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3

InChI Key

FCQMXZUHSXVSQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CSC=C1)CBr

Origin of Product

United States

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